1,1,1-Propanetriol
Description
Structure
3D Structure
Properties
CAS No. |
90041-36-4 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
propane-1,1,1-triol |
InChI |
InChI=1S/C3H8O3/c1-2-3(4,5)6/h4-6H,2H2,1H3 |
InChI Key |
LBUSGXDHOHEPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)(O)O |
Origin of Product |
United States |
Thermodynamic and Kinetic Instability of 1,1,1 Propanetriol
Fundamental Principles Governing Geminal Polyol Instability
The inherent instability of geminal polyols, including 1,1,1-propanetriol, stems from a combination of electronic and steric factors that favor the elimination of water to form a more stable carbonyl compound.
Electronic Repulsion Effects of Multiple Hydroxyl Groups on a Single Carbon Center (Theoretical Extension)
A primary contributor to the instability of geminal polyols is the electronic repulsion between the lone pairs of electrons on the oxygen atoms of the multiple hydroxyl groups attached to the same carbon atom quora.comstackexchange.comquora.comstackexchange.com. Oxygen is a highly electronegative element, and when multiple such atoms are bonded to a single carbon, their electron clouds experience significant electrostatic repulsion. This repulsion elevates the internal energy of the molecule, making the geminal polyol structure energetically unfavorable compared to its dehydrated counterpart quora.comstackexchange.comquora.com. In the case of this compound, the presence of three hydroxyl groups on the same carbon intensifies these repulsive forces beyond those observed in geminal diols, leading to an even greater degree of electronic destabilization.
Steric Hindrance Contributions to Intramolecular Destabilization (Theoretical)
Beyond electronic effects, steric hindrance also plays a crucial role in the destabilization of geminal polyols quora.comstackexchange.comquora.comaskiitians.com. The three hydroxyl groups, being relatively bulky, occupy a significant amount of space around the central carbon atom. This spatial crowding leads to unfavorable intramolecular interactions and steric strain within the molecule quora.comquora.comquora.com. The molecule attempts to alleviate this strain by undergoing a structural rearrangement that involves the elimination of water, which reduces the number of substituents on the central carbon and allows for greater spatial freedom. The sp3 hybridization of the carbon in the geminal triol, with its approximately 109.5° bond angles, still results in closer proximity of the bulky hydroxyl groups compared to the sp2 hybridized carbonyl carbon (120° bond angles) formed after dehydration quora.com.
Analogies to Carbonyl Hydration Equilibrium and Geminal Diol Instability
The instability of this compound can be understood by drawing analogies to the well-established carbonyl hydration equilibrium, where aldehydes and ketones react reversibly with water to form geminal diols (1,1-diols) quora.comquora.comlibretexts.orglibretexts.orgpearson.comlibretexts.org. The general equilibrium can be represented as:
R-CO-R' + H₂O ⇌ R-C(OH)₂-R'
In most cases, this equilibrium lies far to the left, favoring the carbonyl compound and water, meaning that geminal diols are generally unstable and difficult to isolate quora.comquora.comlibretexts.orglibretexts.orgpearson.comlibretexts.org. They spontaneously lose a molecule of water to revert to the more stable aldehyde or ketone quora.comquora.compearson.comreddit.com.
Notable exceptions exist where the geminal diol is more stable, such as formaldehyde (B43269) hydrate (B1144303) (methanediol, CH₂(OH)₂) libretexts.orglibretexts.orglibretexts.orgpnas.org. This increased stability is attributed to the small size of the hydrogen substituents and the absence of electron-donating alkyl groups, which would otherwise stabilize the carbonyl form quora.comlibretexts.orglibretexts.orglibretexts.org. Another example is chloral (B1216628) hydrate (Cl₃CCH(OH)₂), where the strong electron-withdrawing chlorine atoms destabilize the carbonyl form and favor the hydrate quora.comlibretexts.orglibretexts.orglibretexts.org.
For this compound, which would theoretically form from the hydration of propanal with two molecules of water (or a hypothetical "propanone-1,1-diol" with an additional water molecule), the principles of geminal diol instability are amplified. The presence of three hydroxyl groups on the same carbon atom would lead to even greater electronic repulsion and steric hindrance than in a geminal diol, making this compound significantly less stable and highly prone to rapid dehydration.
Computational Energetics of Potential Decomposition Pathways
Calculated Activation Energies for Water Elimination (Ab Initio and DFT Studies)
The decomposition of geminal polyols primarily proceeds via the elimination of water, leading to the formation of a carbonyl compound. This process requires overcoming an activation energy barrier. For the simplest geminal diol, methanediol (B1200039) (CH₂(OH)₂), computational studies have indicated a "significant barrier hindering unimolecular decomposition to formaldehyde and water" pnas.org. This suggests that even for the simplest case, while unstable, the decomposition is not instantaneous and involves a defined transition state.
For this compound, the decomposition would likely involve a two-step process of water elimination, initially forming a geminal diol intermediate, and then further dehydrating to an aldehyde or ketone. Each step would have its own activation energy. Given the increased electronic and steric strain in a geminal triol compared to a diol, it is theoretically expected that the activation energy for the initial water elimination from this compound would be relatively low, facilitating its rapid decomposition. Computational methods like ab initio and DFT are instrumental in calculating these activation energies by identifying transition states and their corresponding energies relative to reactants and products acs.orgnih.gov.
Enthalpic and Entropic Contributions to Overall Reaction Favorability (Theoretical)
Enthalpic Contributions: The dehydration reaction involves the breaking of C-O and O-H bonds in the triol and the formation of a stronger C=O double bond and stable O-H bonds in the water molecule. The formation of stronger bonds generally releases energy, making the process exothermic (ΔH < 0) quora.comresearchgate.net. This release of energy contributes significantly to the thermodynamic favorability of the decomposition.
Entropic Contributions: The decomposition of one molecule of this compound into two or more molecules (e.g., a carbonyl compound and water) leads to an increase in the number of particles in the system quora.com. This increase in the number of molecules, especially if water is released as a gas, results in a greater degree of disorder or randomness, leading to a positive change in entropy (ΔS > 0) quora.com. A positive ΔS term, particularly at higher temperatures (TΔS), further contributes to a negative ΔG, thus enhancing the spontaneity and favorability of the decomposition reaction. This entropic gain is a significant driving force for the dehydration of geminal polyols quora.com.
The combined effect of favorable enthalpic and entropic changes ensures that the equilibrium for this compound lies overwhelmingly towards its decomposition products, making its isolation extremely challenging, if not impossible, under normal conditions.
The following article provides a focused overview of this compound, adhering strictly to the specified outline and excluding information outside its scope. Due to the inherent chemical properties of this compound and the available literature, detailed experimental data on its unimolecular decomposition and transition state characterization are not widely reported in accessible public databases. This article will therefore discuss the theoretical understanding of its instability and the general methodologies applied to such studies.
Computational Chemistry Methodologies for 1,1,1 Propanetriol Analysis
Ab Initio Molecular Orbital Theory Applications in Predicting Stability
Ab initio molecular orbital theory, derived directly from quantum mechanics without empirical parameters, is fundamental for predicting the stability and reactivity of chemical compounds wiley.com. For 1,1,1-Propanetriol, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) would be employed to:
Geometry Optimization : Determine the most stable theoretical geometries of this compound and any potential intermediates or transition states involved in its decomposition. These calculations provide precise bond lengths, angles, and dihedral angles conicet.gov.aracs.org.
Energy Calculations : Compute the absolute and relative energies of this compound and its decomposition products (e.g., propanoic acid, propanal, water). The energy differences between these species and the energy barriers to transformation are critical indicators of stability and reaction feasibility. High-level ab initio methods, such as G2(MP2) and CBS-QB3, have been used to determine low-energy conformers and understand energetic preferences in polyhydroxylated compounds like glycerol (B35011) nih.govacs.org.
Transition State Identification : Locate and characterize transition states for dehydration or other decomposition reactions. The energy of these transition states relative to the reactant provides insight into the kinetic stability and reaction rates. The absence of imaginary frequencies confirms that optimized structures are true minima on the potential energy surface, while a single imaginary frequency indicates a transition state nih.gov.
Given that this compound is a geminal triol, ab initio calculations would likely reveal its high energetic favorability to dehydrate, leading to more stable carbonyl compounds. This is consistent with the general instability of geminal polyols.
Density Functional Theory (DFT) Approaches for Structural and Energetic Evaluations
Density Functional Theory (DFT) offers a computationally efficient yet often highly accurate alternative to ab initio methods, making it suitable for larger systems or more extensive conformational searches nih.gov. For this compound, DFT approaches would be utilized for:
Structural Optimization : Obtaining optimized geometries, similar to ab initio methods, but often with a better balance of accuracy and computational cost for molecules of this size. Common functionals like B3LYP or M06-2X are frequently used for such studies conicet.gov.arnih.govresearchgate.net. For instance, the B3LYP functional has been reported to provide accurate results in studies involving glycerol researchgate.net.
Vibrational Frequency Analysis : Calculating vibrational frequencies to confirm optimized geometries as true minima (no imaginary frequencies) and to predict infrared (IR) and Raman spectra. These frequencies can also be used to calculate zero-point energies and thermal corrections, which are essential for accurate thermodynamic properties like heats of formation and Gibbs free energies nih.govresearchgate.net.
Energetic Properties : Evaluating reaction energies and activation barriers for various decomposition pathways. DFT methods can provide insights into the electronic structure, charge distribution, and bond characteristics that influence the compound's instability and reactivity nih.gov. For example, the M06-2X functional with the 6-311+G(d,p) basis set has been used to locate stable structures and discuss thermodynamics in terms of calculated Gibbs free energy for glycerol esterification conicet.gov.ar.
DFT calculations would be instrumental in mapping the potential energy surface for the decomposition of this compound, identifying the most energetically favorable pathways for its transformation into more stable products.
Molecular Dynamics Simulations for Dynamic Stability and Conformational Landscape Exploration (Theoretical)
Molecular Dynamics (MD) simulations explore the time-dependent behavior of molecular systems by solving Newton's equations of motion for atoms valencelabs.com. While this compound is expected to be highly unstable, theoretical MD simulations could provide insights into its dynamic stability and conformational landscape, albeit likely for very short timescales or under specific theoretical conditions that might prevent immediate decomposition.
Dynamic Stability Assessment : MD simulations could theoretically monitor the structural integrity of this compound over time, observing bond fluctuations and potential bond cleavages that lead to decomposition. For unstable structures, MD trajectories might quickly reveal unphysical structures or rapid bond deviations rsc.orgrsc.orgbiorxiv.org.
Conformational Sampling : Even for an unstable molecule, MD can sample possible transient conformations, exploring the potential energy surface. This is particularly relevant for flexible molecules where different rotational isomers (conformers) might exist briefly valencelabs.combiorxiv.org. However, for this compound, the conformational landscape would likely be dominated by pathways leading to its rapid breakdown rather than stable conformers.
Decomposition Pathway Visualization : By simulating the molecule's behavior, MD could offer a visual representation of how the molecule might rearrange or break apart, providing dynamic insights into the decomposition mechanism. Advanced MD techniques, such as metadynamics, could be used to explore free energy surfaces and identify reaction coordinates for decomposition rsc.org.
It is important to note that for a highly unstable compound like this compound, MD simulations would likely focus on identifying the immediate breakdown processes rather than long-term stable dynamics.
Advanced Basis Set Selection and High-Level Theory Considerations for Accuracy
The accuracy of computational results is heavily dependent on the choice of basis set and the level of theory employed. For a challenging system like this compound, where subtle energy differences dictate stability and reactivity, advanced considerations are paramount:
Basis Set Selection :
Pople-style Basis Sets (e.g., 6-31G , 6-311++G(d,p))**: These are commonly used, with increasing numbers of functions indicating higher quality. The inclusion of polarization functions (e.g., 'd', 'p') is crucial for accurately describing bond angles and shapes, especially for atoms involved in bonding and lone pairs libretexts.org. Diffuse functions (e.g., '++') are important for describing systems with lone pairs, anions, or weak interactions like hydrogen bonding, which are relevant for polyols nih.govlibretexts.org.
Dunning Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) : These sets are designed to systematically approach the complete basis set (CBS) limit, allowing for extrapolation to highly accurate energies mdpi.comnih.govstackexchange.com. Augmented versions (aug-cc-pVnZ) include diffuse functions, which are critical for an accurate description of the hydroxyl groups and potential hydrogen bonding within this compound nih.govnih.gov.
High-Level Theory :
Post-Hartree-Fock Methods : Methods beyond Hartree-Fock, such as MP2, CCSD, and particularly CCSD(T) (often referred to as the "gold standard" for its accuracy), are essential for incorporating electron correlation effects, which are vital for accurate energy calculations, especially for bond breaking/formation processes stackexchange.comresearchgate.net.
Composite Methods : Approaches like G2, G3, or CBS-QB3 combine results from various levels of theory and basis sets to achieve high accuracy for thermodynamic properties, often approaching experimental values nih.govnih.gov. These methods are particularly useful for calculating accurate heats of formation and reaction energies.
Explicitly Correlated Methods (F12) : These methods accelerate the convergence to the complete basis set limit by explicitly including interelectronic distances in the wave function, offering higher accuracy at potentially lower computational cost compared to conventional methods with very large basis sets nih.govresearchgate.net.
The careful selection of both basis set and theoretical method ensures that the computational predictions regarding the structure, stability, and decomposition pathways of this compound are as reliable and accurate as possible.
Proposed Decomposition Mechanisms and Theoretical Products of 1,1,1 Propanetriol
Intramolecular Dehydration Pathways Leading to Propanoic Acid Derivatives (Hypothetical)
The primary and most energetically favorable decomposition pathway for 1,1,1-Propanetriol is expected to be intramolecular dehydration. Geminal triols, like their diol counterparts, are highly prone to losing water molecules to achieve greater stability pearson.comchemistryviews.orgwikipedia.org. In the case of this compound, the presence of three hydroxyl groups on the C1 carbon atom makes it an orthoester analogue of propanoic acid. The immediate and spontaneous dehydration would lead to the formation of propanoic acid (CH₃CH₂COOH).
The proposed mechanism typically involves an acid-catalyzed process, where one of the hydroxyl groups is protonated, becoming a good leaving group (water). The subsequent loss of water generates a carbocation or a resonance-stabilized intermediate, which then rearranges to form the stable carbonyl functionality. For this compound, this would involve the loss of two molecules of water to yield propanoic acid.
Table 1: Hypothetical Dehydration Pathway of this compound
| Step | Reactant | Intermediate/Product | Description |
| 1 | This compound | Protonated this compound | Acid-catalyzed protonation of a hydroxyl group. |
| 2 | Protonated this compound | Carbocation/Oxocarbenium ion | Loss of the first water molecule. |
| 3 | Carbocation/Oxocarbenium ion | Propanoic Acid (CH₃CH₂COOH) | Rearrangement and loss of the second water molecule to form the stable carboxylic acid. |
Potential for Formation of Carbonyl Intermediates (e.g., Propanoic Acid)
As discussed, the direct and rapid formation of propanoic acid is the most anticipated outcome of this compound's decomposition. This process is analogous to the hydration equilibrium of aldehydes and ketones, where geminal diols are considered the hydrated forms that readily revert to the more stable carbonyl compounds pearson.comwikipedia.org. In the context of a geminal triol, the driving force for dehydration is even stronger, leading directly to the carboxylic acid.
No stable carbonyl intermediates other than propanoic acid itself are expected to be formed from the C1 carbon, as the complete dehydration to the carboxylic acid is highly favored. However, if the decomposition occurred under specific, controlled conditions (e.g., very low temperatures, gas phase), transient species with fewer than three hydroxyl groups on C1 might theoretically exist for an exceedingly short duration before complete dehydration.
Theoretical Cleavage Events (e.g., C-C bond dissociation, if energetically feasible)
While dehydration is the dominant pathway, theoretical studies on the unimolecular decomposition of polyols, such as 1,2-propanediol, 1,3-propanediol, and glycerol (B35011), have also considered C-C bond dissociation reactions, alongside H₂O elimination acs.org. For this compound, C-C bond cleavage would represent a more drastic decomposition pathway, likely requiring significantly higher activation energies compared to dehydration.
If C-C bond dissociation were to occur, it could theoretically lead to smaller fragments. For instance, cleavage of the C1-C2 bond could yield a C1 fragment (e.g., methanetriol (B8790229), which would then dehydrate to formic acid or carbon dioxide) and a C2 fragment (e.g., an ethyl radical or related species). However, such pathways are generally less favorable than simple dehydration in polyols unless extreme conditions (e.g., very high temperatures in pyrolysis or combustion) are involved acs.org.
Table 2: Theoretical Cleavage Events and Potential Fragments
| Cleavage Type | Bond Broken | Potential Fragments (Initial) | Subsequent Products (Hypothetical) |
| C-C Bond Dissociation | C1-C2 | •C(OH)₃ (from C1), •CH₂CH₃ (from C2) | Formic Acid (from •C(OH)₃), Ethane/Ethene/other C2 species (from •CH₂CH₃) |
| C-C Bond Dissociation | C2-C3 | •CH₂C(OH)₃ (from C1-C2), •CH₃ (from C3) | Propanoic Acid (from •CH₂C(OH)₃), Methane/other C1 species (from •CH₃) |
These C-C bond dissociation pathways are highly speculative for this compound under typical chemical conditions, as the rapid dehydration to propanoic acid would overwhelmingly dominate. They would only be considered under conditions where high energy input is available, potentially leading to a complex mixture of smaller organic molecules, carbon oxides, and water.
Predicted Spectroscopic Signatures of Transient Intermediates (Computational Predictions)
Given the extreme instability of this compound and any short-lived intermediates, experimental characterization is exceedingly challenging. Therefore, computational chemistry, particularly quantum chemical calculations (e.g., Density Functional Theory, DFT), plays a crucial role in predicting their existence, structures, and spectroscopic signatures. Studies on other unstable species like methanediol (B1200039) (CH₂(OH)₂) and methanetriol (CH(OH)₃) have successfully employed such methods to predict their properties and aid in their transient detection chemistryviews.orgpnas.orgnih.gov.
For this compound, computational predictions would focus on:
Vibrational Spectroscopy (IR, Raman): Predicting characteristic O-H stretching frequencies (which would be broad and intense), C-O stretching, and C-H bending modes. The presence of multiple hydroxyl groups on a single carbon would lead to unique vibrational patterns compared to stable alcohols.
Mass Spectrometry (MS): Predicting the molecular ion peak (m/z 92.047 for C₃H₈O₃) and characteristic fragmentation patterns. The rapid loss of water molecules (e.g., M-18, M-36) would be a dominant feature, leading to fragments corresponding to propanoic acid (m/z 74) or protonated propanoic acid.
Nuclear Magnetic Resonance (NMR): While highly unlikely to be observable due to rapid decomposition, theoretical NMR shifts could be calculated. The C1 carbon bearing three hydroxyl groups would have a distinct chemical shift, and the adjacent methylene (B1212753) (C2) and methyl (C3) groups would also have characteristic signals.
Electronic Structure Calculations: Determining the optimized geometry, electronic energy, and transition states for the dehydration pathways. This would provide insights into the activation barriers and kinetics of its decomposition.
Computational studies would be essential to confirm the highly transient nature of this compound and to identify the most probable stable end products, primarily propanoic acid.
Table 3: Predicted Spectroscopic Features (Computational)
| Spectroscopic Method | Predicted Features for this compound (Hypothetical) |
| Infrared (IR) | Broad, intense O-H stretching (~3200-3600 cm⁻¹), C-O stretching (~1000-1200 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 92.047 (for C₃H₈O₃), dominant fragmentation via sequential H₂O loss (e.g., m/z 74 for C₃H₆O₂, m/z 56 for C₃H₄O) |
| NMR (¹H, ¹³C) | Highly unstable for practical observation, but theoretical shifts would show distinct signals for C1(OH)₃, C2H₂, and C3H₃ environments. |
Conditions for Potential Stabilization of 1,1,1 Propanetriol
High-Pressure Effects on Geminal Polyol Stability (Insights from Orthocarbonic Acid Research)
Orthocarbonic acid (C(OH)₄), a geminal tetraol, serves as a crucial analogue for understanding the potential stabilization of 1,1,1-Propanetriol under high-pressure conditions. Under standard conditions, orthocarbonic acid is highly unstable, readily decomposing into carbonic acid (H₂CO₃) and water (H₂O). wikipedia.orgstackexchange.comnewatlas.com However, theoretical calculations and advanced computational models have predicted that orthocarbonic acid can achieve thermodynamic stability at extreme pressures. wikipedia.orgstackexchange.comnewatlas.comuniversetoday.comsciencedaily.com
This predicted stability is particularly relevant to the conditions found within the interiors of ice giant planets like Uranus and Neptune, where pressures can reach millions of atmospheres. wikipedia.orgstackexchange.comnewatlas.comuniversetoday.comsciencedaily.com Studies utilizing algorithms such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) have indicated that at pressures around 314 GPa, carbonic acid can undergo an exothermic reaction with water to form orthocarbonic acid. universetoday.comsciencedaily.com This suggests that high-pressure environments can fundamentally alter the energy landscape, favoring the formation and persistence of otherwise unstable geminal polyols.
Furthermore, the synthesis of salts of the fully deprotonated orthocarbonate anion (CO₄⁴⁻), such as calcium orthocarbonate (Ca₂CO₄) and strontium orthocarbonate (Sr₂CO₄), under high-pressure conditions provides experimental evidence for the existence of the orthocarbonate core. wikipedia.org While these are ionic compounds and not the neutral acid, their stability at atmospheric pressure after high-pressure synthesis underscores the role of pressure in facilitating the formation of highly oxygenated carbon species.
The table below summarizes key findings regarding the stability of orthocarbonic acid under high-pressure conditions:
| Compound | Standard Condition Stability | High-Pressure Stability (Predicted/Observed) | Relevant Pressure Range | Context/Implication | Source |
| Orthocarbonic Acid | Highly unstable, decomposes | Stable | >1 GPa, up to 400 GPa | Interiors of ice giant planets (Uranus, Neptune) | wikipedia.orgstackexchange.comnewatlas.comuniversetoday.comsciencedaily.com |
| Carbonic Acid | Unstable | Stable | >0.95 GPa | Precursor to orthocarbonic acid at higher pressures | newatlas.comsciencedaily.com |
| Orthocarbonate Salts | Stable (after synthesis) | Synthesized under high pressure | Not specified for synthesis, stable at atmospheric pressure | Experimental validation of orthocarbonate core existence | wikipedia.org |
Theoretical Influence of Constrained Environments or Matrix Isolation Techniques
Constrained environments, particularly those achieved through matrix isolation techniques, offer a theoretical pathway for the stabilization and study of transient and unstable chemical species like this compound. Matrix isolation is an experimental method where a guest molecule is trapped within an unreactive solid matrix, typically a noble gas, at cryogenic temperatures. wikipedia.orggeorgecpimentel.com This technique effectively inhibits the rotational and translational motion of the guest molecule, allowing for its spectroscopic characterization without interference from intermolecular reactions or rapid decomposition. wikipedia.orggeorgecpimentel.com
The principle is that by minimizing collisions and providing an inert cage, the molecule's decomposition pathways are kinetically hindered, even if they remain thermodynamically favorable in bulk. Matrix isolation has historically been crucial for studying highly reactive intermediates and unstable molecules, making it a theoretically viable approach for stabilizing a geminal triol like this compound for investigative purposes.
Solvent Environment Modulations on Hydration Equilibrium (Theoretical Studies)
The stability of geminal polyols, including the hypothetical this compound, is intricately linked to the hydration equilibrium of their corresponding carbonyl precursors. For geminal diols, the equilibrium between the carbonyl compound and its hydrated form is significantly influenced by the solvent environment. fiveable.mequora.com Theoretical studies on the hydration of carbonyl groups provide insights into how solvent properties could, in principle, be modulated to favor the formation and stability of such highly hydrated species.
Key factors include:
Solvent Polarity : More polar solvents generally shift the equilibrium towards the geminal diol due to enhanced hydrogen bonding capabilities between the solvent and the hydroxyl groups of the diol. fiveable.me This increased solvation energy can help stabilize the more polar geminal form.
pH : The hydration equilibrium is also sensitive to pH. Basic conditions tend to favor the formation and stability of geminal diols, whereas acidic conditions promote dehydration back to the carbonyl compound. fiveable.me While this compound does not directly arise from a simple carbonyl hydration in the same manner as a geminal diol, the principle of pH influencing hydroxyl group stability and dehydration pathways could be relevant.
Water Activity/Concentration : Theoretical and experimental studies on the hydration of pyruvic acid to its geminal diol, 2,2-dihydroxypropanoic acid, demonstrate that in aqueous solutions, a significant percentage (e.g., ~60% for pyruvic acid) exists in the geminal diol form. researchgate.net This highlights the role of water as a reactant and solvent in driving the hydration equilibrium. Modulating water activity, potentially in water-restricted or highly concentrated aqueous environments, could theoretically influence the stability of complex polyols.
Cooperative Mechanisms : Theoretical studies have explored the cooperative mechanisms of carbonyl group hydration, where multiple water molecules participate in the transition state to facilitate the reaction. acs.org Such cooperative interactions suggest that a highly structured solvent environment, possibly involving water clusters, could play a role in stabilizing highly hydrated species by providing an organized network of hydrogen bonds.
Thermodynamic Driving Force : In some organic reactions, the use of aqueous media provides an additional thermodynamic driving force by coupling an unfavorable equilibrium to the exergonic hydration of carbonyl functionalities, thereby forming stable geminal diols. rsc.org This mechanism could be theoretically extended to this compound, where a reaction pathway leading to its formation is coupled with a highly favorable hydration step.
Switchable Solvents : The behavior of the geminal diol of dihydrolevoglucosenone (Cyrene) as a "switchable hydrotrope" illustrates how the addition of water can reversibly generate variable amounts of a geminal diol, thereby tuning the solvent's properties. acs.org This concept suggests that specific solvent mixtures could be engineered to modulate the hydration equilibrium of a precursor, theoretically favoring the transient existence or even the increased concentration of this compound in solution, even if it remains in equilibrium with its dehydrated forms.
Comparative Theoretical Studies with Other Unstable Polyols and Analogous Systems
Methanetetrol (B14750045) (Orthocarbonic Acid) as a Foundational Limiting Case
Methanetetrol, also known as orthocarbonic acid, C(OH)₄, represents the ultimate case of a geminal polyol, with four hydroxyl groups attached to a single carbon atom. springernature.com Long considered a purely hypothetical compound, its study provides a crucial baseline for understanding the instability of molecules like 1,1,1-propanetriol. wikipedia.orgmerriam-webster.com
Theoretical calculations consistently show that methanetetrol is highly unstable, readily decomposing into carbonic acid (H₂CO₃) and a molecule of water. wikipedia.orgwikiwand.com This instability is driven by the thermodynamic favorability of forming a carbon-oxygen double bond (a carbonyl group) and the significant steric repulsion between the four hydroxyl groups. springernature.comreddit.com
Despite its thermodynamic instability, computational studies predicted that an isolated methanetetrol molecule in the gas phase would have a significant kinetic barrier to decomposition, estimated at 156 kJ/mol. springernature.com This suggests that if it could be formed under isolated conditions, it might be detectable. This prediction was validated by experiments simulating the conditions of the interstellar medium. researchgate.netnih.gov Researchers were able to synthesize and identify methanetetrol by irradiating frozen mixtures of carbon dioxide and water, demonstrating that such "unstable" molecules can exist when isolated from interacting partners. springernature.comnih.govastrobiology.com
Methanetetrol serves as a foundational limiting case because it exemplifies the extreme electronic and steric challenges of gem-polyol systems. Its properties, summarized in the table below, establish the precedent for the rapid, water-eliminating decomposition that is expected to be even more pronounced in orthoacids like this compound.
Table 1: Theoretical and Experimental Data for Methanetetrol
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C(OH)₄ or H₄CO₄ | wikipedia.org |
| Common Name | Orthocarbonic Acid | wikipedia.org |
| Predicted Stability | Highly unstable; thermodynamically favors decomposition. | wikiwand.com |
| Kinetic Stability | A significant activation energy barrier (156 kJ/mol) exists for decomposition in the gas phase. | springernature.com |
| Decomposition Products | Carbonic acid (H₂CO₃) and water (H₂O). | wikipedia.org |
| Synthesis Conditions | Electron irradiation of frozen CO₂ and H₂O under ultra-high vacuum, mimicking interstellar conditions. | springernature.comnih.gov |
| Significance | Represents the simplest and most highly hydroxylated geminal alcohol, serving as a benchmark for instability. | springernature.comastrobiology.com |
Geminal Diols: Structure-Stability Relationships and Electronic Effects
Geminal diols (gem-diols), compounds with two hydroxyl groups on the same carbon, are the simplest analogs to this compound. Most are unstable intermediates in the hydration of aldehydes and ketones, existing in equilibrium with their carbonyl counterparts. wikipedia.orgquora.com The position of this equilibrium is a direct indicator of the gem-diol's relative stability and is profoundly influenced by the electronic nature of the substituents on the diol-bearing carbon. libretexts.orgquora.com
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents that are strongly electron-withdrawing, such as halogens, significantly stabilize the gem-diol form. wikipedia.org These groups destabilize the partial positive charge on the carbonyl carbon of the corresponding aldehyde or ketone, thus shifting the equilibrium toward the hydrate (B1144303). libretexts.org A classic example is chloral (B1216628), which exists predominantly as the stable crystalline solid chloral hydrate, (Cl₃C)HC(OH)₂. wikipedia.orglibretexts.org The powerful inductive effect of the three chlorine atoms makes the carbonyl form highly reactive to nucleophilic attack by water.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, like alkyl groups, stabilize the carbonyl form. libretexts.org They reduce the electrophilicity of the carbonyl carbon, making hydration less favorable. For example, acetone (B3395972) exists almost entirely in its keto form in aqueous solution, with the equilibrium constant for the formation of propane-2,2-diol (B15491536) being very small. wikipedia.org
This relationship between substituent electronic effects and stability is a key principle for predicting the behavior of more complex polyols. For this compound, the presence of an ethyl group (an EDG) attached to the C(OH)₃ carbon would be expected to further destabilize the already unfavorable arrangement, accelerating its decomposition compared to a simpler orthoacid like methanetriol (B8790229).
Table 2: Equilibrium Constants for Carbonyl Hydration
| Carbonyl Compound | Gem-Diol Product | Equilibrium Constant (Keq) | Stability Factor | Reference |
|---|---|---|---|---|
| Formaldehyde (B43269) (H₂C=O) | Methanediol (B1200039) (H₂C(OH)₂) | 1 x 10³ | Small H atoms offer little steric hindrance. | wikipedia.org |
| Acetone ((CH₃)₂C=O) | Propane-2,2-diol ((CH₃)₂C(OH)₂) | 1 x 10⁻³ | Electron-donating methyl groups destabilize the diol. | wikipedia.org |
| Hexafluoroacetone ((CF₃)₂C=O) | Hexafluoro-propane-2,2-diol ((CF₃)₂C(OH)₂) | 1 x 10⁶ | Strongly electron-withdrawing CF₃ groups stabilize the diol. | wikipedia.org |
Computational Models for Other Highly Functionalized Organic Intermediates
The study of transient species like this compound relies heavily on computational modeling, as their fleeting existence often precludes direct experimental analysis. researchgate.net Modern computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the accurate prediction of molecular structures, energies, reaction pathways, and potential energy surfaces for highly functionalized and unstable intermediates. mdpi.comnih.gov
These computational models are crucial for several reasons:
Predicting Stability and Geometry: For a molecule that cannot be isolated, computational methods are the primary means of determining its optimized geometry, bond lengths, bond angles, and relative energy. This allows for an assessment of its thermodynamic stability relative to potential decomposition products.
Mapping Reaction Pathways: Computational models can map the entire potential energy surface of a reaction, such as the decomposition of this compound to propanoic acid and water. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers. researchgate.net A low calculated barrier confirms a rapid, spontaneous reaction, explaining the compound's instability.
Understanding Reaction Mechanisms: By modeling the movement of atoms and changes in electron density, these methods provide detailed insight into the step-by-step mechanism of a chemical transformation. acs.org For polyol decomposition, this can clarify the role of intramolecular hydrogen bonding in facilitating the elimination of water.
The application of these models extends to a wide range of highly functionalized intermediates, including carbocations, radicals, and complex reaction adducts. mdpi.comyoutube.com The insights gained from modeling simpler, analogous systems like gem-diols and methanetetrol provide a validated foundation for constructing reliable models for more complex and purely theoretical structures like this compound. These hierarchical approaches, where models are benchmarked against known systems before being applied to unknown ones, are standard practice in computational chemistry for ensuring the accuracy of predictions. nih.gov
Advanced Theoretical Concepts and Future Research Trajectories
Application of Quantum Chemical Descriptors for Predictive Stability Modeling
Quantum chemical descriptors play a pivotal role in predicting the stability and reactivity of molecular systems, offering insights where experimental characterization is challenging or impossible. Density Functional Theory (DFT) is a widely utilized methodology for this purpose, enabling the calculation of various quantum molecular descriptors such as chemical potential, global hardness, softness, and electrophilicity. rasayanjournal.co.in These descriptors are instrumental in rationalizing reactivity patterns and predicting the intrinsic stability of molecules. rasayanjournal.co.inrsc.org
For compounds like 1,1,1-Propanetriol, the application of DFT and other ab initio methods can provide critical information about its electronic structure, potential energy surfaces, and transition states for decomposition. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), for instance, serves as an important index of chemical stability; a larger gap generally indicates greater stability. rasayanjournal.co.in Theoretical studies can map out the dehydration pathways, identifying activation barriers and the most favorable decomposition products (e.g., propanone and water, or propanal and water, depending on the mechanism).
Furthermore, "geminal-based methods" are emerging as promising alternatives to conventional quantum chemistry models. acs.org These methods offer a more compact representation of the correlated wave function, which is crucial for accurately describing systems where electron correlation significantly influences chemical bonding, as might be the case in highly functionalized geminal centers. acs.orgsissa.it Integrating these advanced computational techniques allows for a deeper understanding of the factors governing the extreme instability of this compound and analogous structures.
Machine Learning Integration for Accelerated Stability and Reaction Pathway Prediction
The burgeoning field of machine learning (ML) is revolutionizing chemical discovery by offering accelerated methods for predicting molecular properties, including chemical stability and reaction pathways. Deep learning models, particularly those employing attention-based graph convolution networks, can predict chemical stability by dynamically learning structural features from molecular graphs, without the need for predefined structural fingerprints. acs.orgresearchgate.net This end-to-end approach has shown considerable success in predicting the stability of compounds, achieving high accuracy rates. acs.orgresearchgate.net
For unstable compounds such as this compound, where empirical data are scarce, ML models trained on large datasets of both stable and unstable molecules (potentially including simulated data from quantum chemical calculations) can predict their formation energies and identify low-energy molecular configurations. northwestern.eduarxiv.org This capability is vital for exploring vast chemical spaces and identifying potentially stable or transiently observable isomers. Machine learning models can effectively learn complex stability relationships and demonstrate transferability across different chemical subclasses. purdue.edu The integration of ML with quantum chemical calculations, often referred to as "ML-assisted first-principles calculations," provides a powerful framework for refining catalyst performance and accelerating the design of materials with desired stability profiles. rsc.org
Exploration of Non-Equilibrium Conditions for Transient Existence
Given the inherent instability of this compound, its study often shifts from seeking stable isolation to exploring its transient existence under non-equilibrium conditions. Such conditions can temporarily prevent rapid decomposition, allowing for its observation or study. The concept of "transient states" persisting for extended periods in non-equilibrium systems is well-established in various scientific disciplines. nih.govagrilife.orguchicago.edu
In chemistry, this translates to techniques that stabilize highly reactive or unstable intermediates. For instance, the simplest geminal diol, methanediol (B1200039) (CH₂(OH)₂), which is also highly unstable, has been successfully prepared and identified by processing low-temperature ices followed by sublimation into the gas phase. pnas.org This approach highlights the potential of cryogenic matrix isolation or gas-phase spectroscopic techniques to study this compound. By trapping the molecule in an inert matrix at extremely low temperatures, its rapid dehydration can be kinetically hindered, allowing for spectroscopic characterization. Further theoretical work can focus on predicting the optimal non-equilibrium conditions (e.g., specific temperatures, pressures, or solvent environments) that might extend the lifetime of this compound, even if only momentarily.
Theoretical Frameworks for Catalytic Manipulation of Highly Functionalized Carbon Centers
The manipulation of highly functionalized carbon centers, especially those prone to decomposition, represents a significant challenge and opportunity in catalysis. Theoretical frameworks are crucial for designing catalysts that can selectively stabilize or transform such intermediates. Research in this area focuses on understanding how catalysts can influence reaction pathways, lower activation energies, and stabilize transition states or intermediates.
Strategies include modulating the surface chemical potential of carbon on transition-metal catalysts, which is critical for the controllable synthesis and stabilization of metastable species. researchgate.net Surface functionalization and multi-metal doping are also explored as means to enhance catalytic activity and stabilize key intermediates by tuning the electronic state and coordination environment of the active sites. rsc.orgarxiv.org For instance, N-Heterocyclic Carbene (NHC) catalysis is recognized for its ability to enable the creation of structurally diverse and highly functionalized molecules, offering unique reaction pathways. acs.org
For this compound, theoretical studies could investigate the design of catalysts that could either:
Stabilize the geminal triol structure: By forming transient complexes or through specific non-covalent interactions that prevent dehydration.
Direct its transformation along desired pathways: Rather than simple dehydration, guiding it towards more complex or valuable products through selective C-C bond formation or other functionalizations at the highly reactive geminal carbon.
These theoretical explorations, often coupled with computational screening of catalyst candidates, are vital for advancing the synthesis and transformation of challenging molecular architectures.
Q & A
Q. What are the standard analytical methods for characterizing the purity of 1,1,1-Propanetriol in laboratory settings?
To ensure purity, researchers should employ gas chromatography (GC) with flame ionization detection (FID) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . High-performance liquid chromatography (HPLC) coupled with refractive index detection is recommended for quantifying residual water or glycerol derivatives. Detailed protocols for reproducibility, including calibration standards and column specifications, must align with guidelines for method validation in analytical chemistry .
Q. How can researchers synthesize this compound with minimal byproducts in laboratory-scale reactions?
A common approach involves the hydrolysis of triglycerides using base-catalyzed saponification, followed by acid neutralization and distillation to isolate glycerol . To minimize byproducts, reaction temperature (60–80°C) and stoichiometric ratios of reactants (e.g., NaOH:triglyceride = 3:1) should be optimized. Post-synthesis purification via vacuum distillation or ion-exchange resins is critical for removing residual fatty acids or salts .
Q. What are the best practices for storing this compound to prevent degradation in long-term studies?
Glycerol should be stored in airtight, amber glass containers under inert gas (e.g., nitrogen) at 4°C to mitigate hygroscopicity and oxidative degradation . For trace-metal-sensitive applications, chelating agents like EDTA (0.1–1 mM) can be added to buffers. Stability testing via periodic FT-IR or GC-MS analysis is advised to detect carbonyl formation or polymerization .
Advanced Research Questions
Q. How can discrepancies in toxicological data for 1-nitrate 1,2,3-propanetriol derivatives be resolved?
Discrepancies often arise from differences in exposure routes (oral vs. inhalation) and metabolic pathways. Researchers should conduct comparative studies using in vitro hepatic microsomal assays to quantify nitrite release rates, which correlate with methemoglobinemia risk . Extrapolation models based on ACGIH guidelines (e.g., applying safety factors of 3–10 for interspecies differences) can harmonize occupational exposure limits (OELs) across studies .
Q. What methodologies are effective for analyzing the metabolic pathways of this compound in mammalian systems?
Stable isotope tracing (e.g., ¹³C-labeled glycerol) combined with LC-MS/MS enables tracking of glycerol incorporation into glycolysis, gluconeogenesis, and triglyceride synthesis . For in vivo studies, knockout rodent models (e.g., glycerol kinase-deficient mice) can isolate specific metabolic contributions. Researchers must validate findings against bulk RNA-seq data to link metabolic flux to gene expression .
Q. How can computational modeling predict the solvation behavior of this compound in mixed-solvent systems?
Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM can model glycerol-water interactions, focusing on hydrogen-bonding networks and diffusion coefficients . Experimental validation via neutron scattering or dielectric relaxation spectroscopy is critical to refine parameters like Kirkwood-Buff integrals, which quantify solvent-solute affinity .
Q. What strategies address reproducibility challenges in glycerol-based polymer synthesis (e.g., polyglycerol)?
Reproducibility requires strict control of initiator purity (e.g., KOH or enzymes), monomer-to-initiator ratios, and reaction atmosphere (argon purge). Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) ensures accurate molecular weight distribution analysis . Cross-linking efficiency should be monitored using ¹H NMR to track epoxy or hydroxyl group consumption .
Data Contradiction and Validation
Q. How should conflicting reports on the hygroscopicity of this compound be reconciled?
Contradictions often stem from measurement conditions (relative humidity, temperature). Researchers should standardize testing per ASTM E104-02, using dynamic vapor sorption (DVS) to generate adsorption-desorption isotherms at 25°C . Statistical meta-analysis of published data, weighted by sample purity and methodology rigor, can identify consensus values .
Q. What experimental designs mitigate batch-to-batch variability in glycerol-derived nanomaterials?
Design of experiments (DoE) with response surface methodology (RSM) can optimize synthesis parameters (e.g., pH, sonication time). Batch variability is minimized by pre-treating glycerol via activated carbon filtration to remove trace organics. Characterization using TEM and X-ray photoelectron spectroscopy (XPS) ensures consistency in nanoparticle size and surface chemistry .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling 1-nitrate 1,2,3-propanetriol derivatives in biomedical research?
Lab personnel must use fume hoods, nitrile gloves, and full-face respirators (NIOSH-approved for organic nitrates) to prevent dermal/ocular exposure. Emergency protocols should include methylene blue (1% IV) for methemoglobinemia treatment and renal function monitoring post-exposure . Institutional review boards (IRBs) must approve in vivo studies, with explicit documentation of dose-response curves and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
